REACTION_CXSMILES
|
[CH3:1][C:2]#[N:3].[Li]CCCC.[CH3:9][O:10][C:11]1[CH:25]=[CH:24][C:14]([CH2:15][O:16][CH2:17][CH2:18][C:19](OCC)=[O:20])=[CH:13][CH:12]=1>C1COCC1>[CH3:9][O:10][C:11]1[CH:12]=[CH:13][C:14]([CH2:15][O:16][CH2:17][CH2:18][C:19](=[O:20])[CH2:1][C:2]#[N:3])=[CH:24][CH:25]=1
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Name
|
|
Quantity
|
31.8 mL
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Type
|
reactant
|
Smiles
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CC#N
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Name
|
|
Quantity
|
244.4 mL
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Type
|
reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
244.4 mL
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Type
|
reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
112 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(COCCC(=O)OCC)C=C1
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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500 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Type
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CUSTOM
|
Details
|
was stirred at the same temperature for 1 h and to it
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
at −78° C.
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Type
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ADDITION
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Details
|
was added a solution of at −78° C.
|
Type
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STIRRING
|
Details
|
The mixture was stirred
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Type
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STIRRING
|
Details
|
The resulting mixture was stirred at −40° C. for 2 h
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Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with 1 N aqueous HCl (300 mL)
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Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with EtOAc (3×300 mL)
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(COCCC(CC#N)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |